molecular formula C8H16BrNO B1459073 2-Bromo-N,N-diethyl-2-methylpropionamide CAS No. 50653-14-0

2-Bromo-N,N-diethyl-2-methylpropionamide

Cat. No. B1459073
CAS RN: 50653-14-0
M. Wt: 222.12 g/mol
InChI Key: RNCSKZKHNRKWAO-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-2-methylpropionamide is a chemical compound with the molecular formula C8H16BrNO . It is a white crystalline powder.


Molecular Structure Analysis

The molecular structure of 2-Bromo-N,N-diethyl-2-methylpropionamide consists of a bromine atom (Br) attached to a carbon atom © that is also attached to a nitrogen atom (N), an oxygen atom (O), and a methyl group (CH3). The nitrogen atom is also attached to two ethyl groups (C2H5) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Smiles Rearrangement : A study showcased the unexpected Smiles rearrangement during the borane reduction of 2-aryloxy-2-methylpropionamides, which were synthesized using 2-bromo-2-methylpropionamide. This process led to valuable 2-nitro substituted aniline derivatives, highlighting the compound's utility in complex chemical transformations (Buchstaller & Anlauf, 2004).

  • Polymer Synthesis : The use of bromo-2-methylpropionamide-based initiators for copper-mediated living radical polymerization (often called ATRP) of methacrylates has been reported. This illustrates its role in the preparation of narrow molecular weight homopolymers and block copolymers, contributing significantly to the field of polymer chemistry (Limer & Haddleton, 2006).

  • Miniemulsion Polymerization : It has been utilized as a stabilizer and a macroinitiator in miniemulsion polymerization under AGET ATRP conditions, showcasing its applicability in creating polymers with potentially varied applications, including biomedical (Stoffelbach et al., 2007).

Organic Synthesis and Catalysis

  • Catalysis in Organic Reactions : The compound has been implicated in facilitating the synthesis of oxindoles through Cu-mediated atom transfer radical addition reactions, indicating its role in catalyzing organic synthesis processes (Liu et al., 2018).

  • Reformatsky Reaction : The compound has been utilized in the Reformatsky reaction with zinc and arylglyoxals to produce valuable organic intermediates, illustrating its utility in complex organic synthesis processes (Shchepin et al., 2002).

properties

IUPAC Name

2-bromo-N,N-diethyl-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-5-10(6-2)7(11)8(3,4)9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCSKZKHNRKWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-diethyl-2-methylpropionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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